4,5-Dimethyl-2H-1,2,3-triazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethyl-2H-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-3-4(2)6-7-5-3/h1-2H3,(H,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALUMXGSLBMNES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50559598 | |
| Record name | 4,5-Dimethyl-2H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50559598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42964-73-8 | |
| Record name | 4,5-Dimethyl-2H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50559598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for 4,5 Dimethyl 2h 1,2,3 Triazole and Functional Analogs
Regioselective Construction of the 4,5-Dimethyl-2H-1,2,3-triazole Core
The synthesis of the 4,5-dimethyl-1,2,3-triazole ring system can be achieved through several key pathways, with the primary challenge being the control of regioselectivity to favor the desired 2H-tautomer.
The most fundamental approach to the 1,2,3-triazole core is the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide (B81097) and an alkyne. sioc-journal.cnfrontiersin.orgnih.gov For the synthesis of the 4,5-dimethyl derivative, this involves the reaction of 2-butyne (B1218202) with an azide source.
The classical, thermal Huisgen cycloaddition often suffers from a lack of regioselectivity and requires high temperatures. frontiersin.orgnih.gov When using an asymmetrical alkyne, a mixture of 1,4- and 1,5-disubstituted regioisomers is typically formed. acs.org However, with a symmetrical alkyne like 2-butyne, the primary challenge shifts from C-substitution regioselectivity to controlling N-substitution in subsequent steps.
Modern advancements have introduced catalytic systems to improve reaction conditions and selectivity. While the well-known Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) are celebrated for their regiocontrol with terminal alkynes (yielding 1,4- and 1,5-isomers, respectively), their application with internal alkynes like 2-butyne is also established. acs.orgbeilstein-journals.org
Metal-free approaches have also gained traction. researchgate.net For instance, a cycloaddition-denitration process using readily available nitroallylic alcohols and sodium azide in the presence of p-toluenesulfonic acid (p-TsOH) provides a metal-free route to 4,5-disubstituted N-unsubstituted 1,2,3-triazoles. rsc.org Another strategy involves the reaction of enamines with azides, where the enamine is generated in situ from a ketone. beilstein-journals.org
Table 1: Selected Cycloaddition Strategies for 4,5-Disubstituted 1,2,3-Triazoles
| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product Type | Reference(s) |
| 2-Butyne | Benzyl Azide | Cp*RuCl(PPh₃)₂ | Fully substituted 1,2,3-triazole | organic-chemistry.org |
| Aryl Azide | Trimethylsilyl (B98337) Alkyne | t-BuOK in wet DMF | 1,5-disubstituted 1,2,3-triazole | organic-chemistry.org |
| Nitroallylic Alcohol | Sodium Azide | p-TsOH (metal-free) | 4,5-disubstituted NH-1,2,3-triazole | rsc.org |
| Primary Amine & 1,3-Dicarbonyl | Tosyl Azide | HOAc (additive) | 1,4,5-trisubstituted 1,2,3-triazole | beilstein-journals.org |
Alternative to cycloadditions, ring-closing strategies build the triazole core from linear precursors. A prominent method is the oxidative cyclization of bishydrazones. For the target molecule, this would involve the cyclization of 2,3-butanedione (B143835) bis(arylhydrazone). Copper-mediated oxidation is one method used to facilitate this transformation. researchgate.net Similarly, the oxidative cyclization of α-hydrazono-nitriles in the presence of copper salts can yield 2-aryl-5-amino-1,2,3-triazoles. scielo.br
Another versatile ring-closing approach involves the reaction of N-tosylhydrazones with nitriles, promoted by a base like potassium tert-butoxide (t-BuOK), to yield 4,5-disubstituted-2H-1,2,3-triazoles. organic-chemistry.org These methods offer alternative disconnection points for accessing the triazole core, often starting from readily available dicarbonyl compounds or their derivatives.
Transition metals are pivotal in modern triazole synthesis, enabling milder conditions, higher yields, and enhanced control over substitution patterns.
Palladium (Pd): Palladium catalysts are used in various capacities. A three-component coupling of unactivated terminal alkynes, allyl carbonate, and trimethylsilyl azide under Pd(0)-Cu(I) bimetallic catalysis is one such method. organic-chemistry.org Furthermore, a Pd-catalyzed synthesis from alkenyl halides and sodium azide represents a distinct reactivity pattern for forming the triazole ring. organic-chemistry.org
Copper (Cu): Copper is the most famous catalyst for triazole synthesis via the CuAAC "click reaction." scielo.brnih.gov Beyond this, copper catalysts are effective in multicomponent reactions. For example, a copper-catalyzed reaction of amines, propargyl halides, and azides can form N-substituted triazoles. organic-chemistry.org Copper salts are also instrumental in the oxidative cyclization of hydrazone precursors. scielo.brresearchgate.net
Ruthenium (Ru): Ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, are particularly valuable for promoting the cycloaddition of both terminal and internal alkynes with azides, providing access to fully-substituted 1,2,3-triazoles. organic-chemistry.org
These catalytic systems often operate through distinct mechanisms, including transmetalation relays in bimetallic systems, to construct the desired triazole framework with high efficiency. organic-chemistry.org
Post-Synthetic Functionalization and Derivatization Techniques for this compound
Once the 4,5-dimethyl-1,2,3-triazole core is synthesized (typically as the NH-triazole), it can be further modified. The key challenges lie in the selective functionalization at the carbon and nitrogen atoms.
Direct C-H functionalization has emerged as a powerful, atom-economical tool in organic synthesis. rsc.org The 1,2,3-triazole ring can act as a directing group to facilitate the functionalization of adjacent C-H bonds or can be functionalized itself. sioc-journal.cnwvu.edu
Palladium and copper are the primary catalysts employed for these transformations. rsc.org For example, palladium-catalyzed C-H olefination and arylation have been achieved on 2-substituted 1,2,3-triazole N-oxides, where functionalization occurs selectively at the C-5 position. rsc.org Similarly, copper-catalyzed direct C-H amination of 2-aryl-1,2,3-triazole N-oxides has been reported. rsc.org While these examples often involve N-oxide derivatives to activate the ring, they demonstrate the principle of direct functionalization of the triazole core. The 1,2,3-triazole moiety itself can also serve as a removable directing group to guide the C-H activation of an attached aryl or alkyl group, showcasing its versatility in complex molecule synthesis. wvu.edursc.org
N-substitution of the NH-4,5-dimethyl-1,2,3-triazole precursor is a critical step for introducing functional diversity. However, the presence of two chemically distinct ring nitrogens (N1 and N2) means that alkylation or arylation can lead to a mixture of regioisomers. scielo.brarkat-usa.org
The reaction of 4,5-disubstituted-1H-1,2,3-triazole with an electrophile (e.g., an alkyl halide) under basic conditions typically yields a mixture of the N1- and N2-substituted products. arkat-usa.org The ratio of these isomers is influenced by several factors:
Steric Hindrance: Bulky substituents at the C4 and C5 positions can sterically hinder the N1 position, favoring substitution at the less hindered N2 position.
Electronic Effects: The electronic nature of the substituents can influence the nucleophilicity of the adjacent nitrogen atoms.
Reaction Conditions: The choice of base, solvent, and temperature can significantly alter the isomeric ratio. The use of phase-transfer catalysts is a common strategy in these alkylation reactions. arkat-usa.org
A study on the alkylation of 4(5)-nitro-1,2,3-triazole found that the reaction generally produces a mixture of N1, N2, and N3 isomers, indicating the complexity of controlling regioselectivity. researchgate.net A specific synthesis of 4,5-dibromo-2-methyl-2H-1,2,3-triazole was achieved through the methylation of 4,5-dibromo-1H-1,2,3-triazole with iodomethane (B122720) and potassium carbonate, yielding the N2-methylated isomer. chemicalbook.com This demonstrates that selective N-substitution is achievable, although it often requires careful optimization of the substrate and reaction conditions.
Table 2: Illustrative N-Alkylation of Substituted 1,2,3-Triazoles
| Triazole Precursor | Alkylating Agent | Base / Catalyst | Product(s) | Observations | Reference(s) |
| 4,5-Disubstituted-1H-1,2,3-triazole | Alkyl Bromide | Base / Bu₄NBr (Phase Transfer Catalyst) | Mixture of N1- and N2-substituted isomers | Isomer ratio depends on triazole substituents. | arkat-usa.org |
| 4,5-Dibromo-1H-1,2,3-triazole | Iodomethane | K₂CO₃ | 4,5-Dibromo-2-methyl-2H-1,2,3-triazole | Regioselective methylation at N2. | chemicalbook.com |
| 4(5)-Nitro-1,2,3-triazole | Alkyl Halide, Dialkyl Sulfate | Base | Mixture of N1, N2, and N3 isomers | Reaction has a general nature, producing multiple isomers. | researchgate.net |
Orthogonal Protective Group Strategies in Triazole-Based Synthetic Sequences
In the multistep synthesis of complex molecules incorporating a 1,2,3-triazole core, orthogonal protecting group strategies are indispensable for achieving high yields and chemo-selectivity. acs.org This approach involves the use of multiple, distinct protecting groups within a single molecule, each of which can be removed under a specific set of conditions without affecting the others. chemrxiv.orgjocpr.com This allows for the sequential unmasking and reaction of different functional groups, a critical requirement when building intricate molecular architectures. jocpr.com
The utility of this strategy is evident in syntheses involving triazole precursors or derivatives that bear other reactive functionalities, such as hydroxyls, amines, or carboxylic acids. For instance, a synthetic route might require the protection of an amine with an acid-labile Boc (tert-butyloxycarbonyl) group while a hydroxyl group is masked with a fluoride-labile silyl (B83357) ether like TBDMS (tert-butyldimethylsilyl). jocpr.comresearchgate.net This orthogonality ensures that the hydroxyl group can be selectively deprotected and manipulated chemically, leaving the Boc-protected amine untouched, and vice-versa.
A concrete application of this principle is seen in the synthesis of sp³-enriched fused 1,2,3-triazoles, which proceeds from diaminodiazoketones bearing orthogonal protecting groups. researchgate.net In one such synthesis, a cascade cyclization was developed using precursors with two distinct amine protecting groups, demonstrating a sophisticated use of this strategy. researchgate.net Similarly, the synthesis of chiral propargylamines, key precursors for many triazoles, can utilize an N-sulfinyl group as a chiral auxiliary that is orthogonal to other common protecting groups like Boc. core.ac.uk
The concept of using the azide or alkyne functionality as a latent triazole, which is stable throughout a synthetic sequence and then converted in a final "click" step, can also be viewed as a form of orthogonal protection. google.com In some cases, protecting-group-free syntheses can be achieved, where the inherent chemoselectivity of the reactions, such as in certain chemoenzymatic processes, obviates the need for traditional protection-deprotection steps. acs.org
Table 1: Examples of Orthogonal Protecting Groups in Complex Synthesis
| Protecting Group | Functional Group Protected | Cleavage Conditions | Orthogonal To |
|---|---|---|---|
| Boc (tert-butyloxycarbonyl) | Amine | Mild Acid (e.g., TFA) | Fmoc, Silyl Ethers, Benzyl |
| Fmoc (Fluorenylmethyloxycarbonyl) | Amine | Base (e.g., Piperidine) | Boc, Silyl Ethers, Trityl |
| TBDMS (tert-butyldimethylsilyl) | Alcohol | Fluoride Source (e.g., TBAF) | Boc, Fmoc, Acetals |
| Trityl (Tr) | Alcohol, Amine | Very Mild Acid (e.g., 1% TFA) | Boc, Fmoc, Silyl Ethers |
| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Amine | Hydrazine (2% in DMF) | Fmoc, Boc, tBu |
This table illustrates common orthogonal pairs used in chemical synthesis, which are applicable to sequences involving triazole-containing intermediates.
Green Chemistry Paradigms in the Synthesis of this compound
The synthesis of 1,2,3-triazoles, including functional analogs of this compound, has become a focal point for the application of green chemistry principles. mdpi.com The goal is to develop methods that are safer, more energy-efficient, and produce less waste than traditional approaches. consensus.app This paradigm shift addresses concerns over the use of hazardous solvents, toxic metal catalysts, and energy-intensive conditions. benthamscience.comnih.gov
Development of Solvent-Free and Aqueous-Phase Synthetic Protocols
A primary tenet of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). Significant progress has been made in developing solvent-free (mechanochemical) and aqueous-phase syntheses for 1,2,3-triazoles.
Solvent-Free Synthesis: Mechanochemistry, often employing ball-milling, has emerged as a powerful solvent-free technique. mdpi.com These reactions proceed by mechanical mixing of solid reactants, often with a catalytic amount of a reagent, eliminating the need for bulk solvents and simplifying product isolation. For example, 1,2,3-triazole tethered 3-hydroxy-2-oxindoles have been synthesized under ball-milling conditions. mdpi.com This approach not only aligns with green principles but can also lead to different reactivity or product outcomes compared to solution-phase synthesis.
Aqueous-Phase Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential "click" reaction, is famously efficient in aqueous media, often as a water-organic solvent mixture or in water alone. acs.orguq.edu.au The success of these reactions is frequently facilitated by water-compatible catalysts. Various systems, including polymer-supported Cu(I) catalysts and zinc-based nanocrystals, have been developed to efficiently catalyze triazole formation in water. researchgate.netrsc.org
Table 2: Comparison of Green Synthetic Protocols for Triazoles
| Protocol Type | Catalyst System | Conditions | Solvent | Key Advantages |
|---|---|---|---|---|
| Aqueous Phase | ZnO-CTAB nanocrystals rsc.org | 60 °C | Water/Ethylene Glycol | Copper-free, reusable catalyst, applicable to N-unsubstituted triazoles. rsc.org |
| Aqueous Phase | Poly(4-vinylpyridine)-CuI doi.org | Room Temp. | Water | Recyclable catalyst (8 runs), high efficiency. doi.org |
| Aqueous Phase | Bi₂WO₆ nanoparticles rsc.org | Room Temp. - 80 °C | Water | Reusable heterogeneous catalyst, short reaction times. rsc.org |
| Solvent-Free | Mechanochemistry (Ball-milling) rsc.org | Room Temp. | None | Dramatically reduced waste (low E-Factor), solventless conditions. rsc.org |
| Deep Eutectic Solvent | Cu(I) Coordination Polymer nih.gov | Room Temp. | Choline Chloride/Glycerol | Recyclable green solvent, extremely low catalyst loading (ppm levels). nih.gov |
Atom Economy and E-Factor Optimization in Triazole Production Routes
Green chemistry performance is quantified using metrics like Atom Economy (AE) and the Environmental Factor (E-Factor).
Atom Economy (AE): This metric, conceived by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final desired product. The [3+2] cycloaddition reaction between an azide and an alkyne to form a triazole is a prime example of a highly atom-economical reaction, with a theoretical AE of 100% as all atoms from the reactants are part of the product. chemrxiv.org
E-Factor: Introduced by Roger Sheldon, the E-Factor provides a more holistic measure of waste by calculating the total mass of waste generated per unit mass of product. It accounts for solvent losses, reagent byproducts, and purification waste. A lower E-Factor signifies a greener process. Mechanochemical synthesis of triazole precursors has been shown to reduce the E-Factor tenfold compared to traditional solution-phase synthesis (E-Factor of 6 vs. 68). rsc.org Similarly, using deep eutectic solvents (DES) as reusable media for CuAAC reactions can yield exceptionally low E-Factors, in the range of 0.3–2.8, signifying a process with very little waste generation. nih.govacs.org
Table 3: Green Metrics for Representative Triazole Syntheses
| Synthetic Method | Atom Economy (Theoretical) | E-Factor (Calculated) | Reference |
|---|---|---|---|
| Classical Synthesis (in organic solvent) | ~100% | High (e.g., 68) | rsc.org |
| Mechanochemical Synthesis (solvent-free) | ~100% | Low (e.g., 6) | rsc.org |
| Catalysis in Deep Eutectic Solvent | ~100% | Very Low (0.3 - 2.8) | nih.gov |
| Catalysis in Water (ZnO-CTAB) | ~100% | Low (value reported as low) | rsc.org |
This table provides an illustrative comparison of how different synthetic strategies impact the environmental footprint of triazole production.
Sustainable Catalysis and Biocatalysis in this compound Chemistry
Sustainable Catalysis: A key goal in green chemistry is the development of sustainable catalysts that are efficient, reusable, and non-toxic. For triazole synthesis, this has led to a focus on heterogeneous catalysts that can be easily separated from the reaction mixture (e.g., by filtration or magnetic separation) and reused over multiple cycles without significant loss of activity. researchgate.net Examples include copper nanoparticles supported on magnetic chitosan, poly(4-vinylpyridine), or clay. doi.org Non-copper systems are also gaining traction, with catalysts based on zinc or iron offering less toxic and more earth-abundant alternatives. rsc.orgmdpi.com An IL/FeCl₃ system, for instance, has been reported to be reusable for up to six cycles in the synthesis of 1,5-disubstituted 1,2,3-triazoles. mdpi.com
Table 4: Reusable Catalysts in Green Triazole Synthesis
| Catalyst | Solvent | Reusability (Cycles) | Key Feature | Reference |
|---|---|---|---|---|
| ZnO-CTAB Nanocrystals | Water/EG | 4+ | Copper-free, stable, and economical. | rsc.org |
| IL / FeCl₃ | Ionic Liquid | 6 | Reusable homogeneous catalytic system. | mdpi.com |
| Cu@Fe₃O₄ (magnetic) | Water | 4 | Easily separable by external magnet. | doi.org |
| Poly(4-vinylpyridine)-CuI | Water | 8 | High reusability in aqueous media. | doi.org |
| CuNVPMBA Polymer | Water | 5+ | Effective at very low copper loading. | researchgate.net |
Biocatalysis: Biocatalysis utilizes enzymes to perform chemical transformations, offering exceptional selectivity under extremely mild conditions, typically in aqueous environments. rsc.org The integration of biocatalysis with click chemistry represents a frontier in green synthesis. rsc.org A notable example is the chemoenzymatic, protecting-group-free synthesis of 1,2,3-triazole-α-d-glucosides. In this process, an engineered enzyme (a glycoside hydrolase mutant, TxGH116 E441G) is used to synthesize the key α-d-glucosylazide intermediate from cellobiose (B7769950) in an aqueous medium. acs.org This azide can then be directly used in a subsequent CuAAC reaction, circumventing complex protection-deprotection schemes typically required in carbohydrate chemistry. acs.org This bio-click approach highlights how enzymes can generate valuable, complex building blocks for triazole synthesis in a sustainable manner. rsc.org
Theoretical and Computational Chemistry Approaches to 4,5 Dimethyl 2h 1,2,3 Triazole
Quantum Chemical Investigations of 4,5-Dimethyl-2H-1,2,3-triazole Electronic Structure
Quantum chemical calculations provide a microscopic view of the electron distribution and orbital interactions within the this compound molecule. These investigations are crucial for predicting its chemical behavior and properties.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of chemical species. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. irjweb.comresearchgate.net
For triazole derivatives, the HOMO is typically associated with the electron-donating capacity, while the LUMO relates to the electron-accepting ability. researchgate.net Computational studies on various 1,2,3-triazole systems show that charge transfer often occurs within the molecule, indicating chemical reactivity. irjweb.com In substituted 1,2,3-triazoles, the distribution of these orbitals can be significantly influenced by the nature of the substituents. For instance, in some 4-(carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole derivatives, the HOMO and LUMO were found to be partially overlapping on the carbonyl groups and phenyl linkers, suggesting the possibility of intramolecular charge transfer (ICT) from the donor to the triazole acceptor moiety. acs.org The HOMO-LUMO gap is a determinant of the kinetic stability of the molecule; a smaller gap suggests higher reactivity. dergipark.org.tr
Below is a representative table of FMO energies calculated for related triazole compounds, illustrating typical values obtained through DFT calculations.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method/Basis Set |
| 4-(Carbazolyl-(3-methyl)-phenyl-benzoyl)-5-CF3-1H-1,2,3-triazole (5a) | -5.53 | -2.38 | 3.15 | DFT (Calculated) |
| 4-(Carbazolyl-4-fluorophenyl-benzoyl)-5-CF3-1H-1,2,3-triazole (5b) | -5.45 | -2.42 | 3.03 | DFT (Calculated) |
| 4-(Carbazolyl-quinolinyl-benzoyl)-5-CF3-1H-1,2,3-triazole (5c) | -5.47 | -2.61 | 2.86 | DFT (Calculated) |
| 4-(Carbazolyl-(3-trifluoromethyl)-phenyl-benzoyl)-5-CF3-1H-1,2,3-triazole (5d) | -5.35 | -2.65 | 2.70 | DFT (Calculated) |
Data derived from computational studies on substituted 1,2,3-triazoles. acs.org
The 1,2,3-triazole ring is considered an aromatic heterocycle. Aromaticity is a key factor governing its stability and reactivity. Computational methods quantify aromaticity using various indices, such as the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at specific points in space, typically at the center of the ring (NICS(0)) and above the ring plane (NICS(1)), to probe the magnetic shielding associated with electron delocalization. researchgate.net
Studies on the parent 1,2,3-triazole ring and related systems confirm its aromatic character. Furthermore, investigations into the 1,3-dipolar cycloaddition reactions that form triazoles have shown that the transition states themselves can possess aromatic character. nih.govacs.org This "aromaticity of the transition state" can influence the reaction kinetics, with a more aromatic transition state often leading to a lower activation barrier. rsc.org The degree of aromaticity can be measured by indices like NICS, which assess the magnetic criterion of aromaticity. nih.govrsc.org For example, in the cycloaddition reaction between gold(I) complexes and an azide (B81097), the five-membered transition state was found to feature in-plane aromaticity. nih.gov
1,2,3-Triazoles can exist in different tautomeric forms depending on the position of the hydrogen atom on the nitrogen atoms of the ring. For the parent 1,2,3-triazole, the 1H- and 2H-tautomers are in equilibrium. nih.gov Computational studies, supported by experimental data from millimeter-wave spectroscopy, have shown that in the gas phase, the 2H-1,2,3-triazole tautomer is significantly more stable than the 1H form by approximately 3.5–4.5 kcal/mol. nih.govpsu.edu This preference is a crucial aspect of its chemistry. The greater stability of the 2H tautomer is confirmed by its higher population in the gas phase, despite having a smaller dipole moment than the 1H tautomer. nih.gov
For 4,5-Dimethyl-1,2,3-triazole, the equilibrium would be between 4,5-Dimethyl-1H-1,2,3-triazole and this compound. Based on the parent system, the 2H-tautomer is expected to be the more stable form in the gas phase. Computational methods like DFT are used to calculate the relative energies of these tautomers to predict their equilibrium populations. researchgate.netphyschemres.org
Conformational analysis, also performed using computational methods, explores the different spatial arrangements of the methyl groups relative to the triazole ring. For substituted triazoles, DFT calculations can map the potential energy surface associated with the rotation of substituent groups to identify the most stable conformers. researchgate.netrsc.org
Mechanistic Elucidation of this compound Reactions via Computational Methods
Computational chemistry is a powerful tool for mapping out the detailed mechanisms of chemical reactions, including the formation and subsequent functionalization of the triazole ring.
The most common route to synthesize 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. scispace.com Computational studies are instrumental in elucidating the mechanism of this reaction, particularly in characterizing the transition state (TS). For the archetypal [3+2] cycloaddition, calculations have shown that the reaction is typically a concerted process that proceeds through a single, five-membered cyclic transition state. nih.gov
Theoretical calculations of the reaction pathway allow for the determination of the activation energy, which is the energy barrier that must be overcome for the reaction to occur. acs.org DFT calculations can model the geometry of the transition state and its energetic properties. For example, in a ruthenium-catalyzed cycloaddition to form 1,4-disubstituted triazoles, DFT calculations supported a mechanism involving a ruthenium triazolide complex. ecust.edu.cn The energy profiles calculated for such reactions help to understand the regioselectivity, confirming why one isomer is formed preferentially over another. ecust.edu.cn
Once the triazole ring is formed, it can undergo various functionalization reactions. Computational methods are used to explore the pathways and energetics of these transformations. A significant area of study is the metal-catalyzed direct C-H functionalization of the triazole ring, which is an atom-economical way to introduce new substituents. rsc.org
For example, the copper-catalyzed amination of 2-aryl-1,2,3-triazole N-oxides has been studied computationally. The proposed mechanism involves the coordination of copper to the C-5 position of the triazole ring, followed by C-N bond formation. rsc.org Similarly, palladium-catalyzed C-5 arylation of N-aryl substituted 1,2,3-triazoles is believed to proceed via a concerted metalation-deprotonation (CMD) pathway, as suggested by computational analysis. rsc.org These studies provide detailed energetic profiles of the reaction, identifying intermediates and transition states, which helps in optimizing reaction conditions and understanding the role of the catalyst. The functionalization can also occur on the nitrogen atoms of the triazole ring, and computational studies can predict the regioselectivity of such reactions. nih.gov
Molecular Dynamics and Simulation Studies of this compound
Molecular dynamics (MD) and other computational simulation methods provide powerful tools to investigate the behavior of molecules at an atomic level. For this compound, these approaches can offer deep insights into its dynamic properties, interactions with its environment, and potential for forming larger organized structures. While comprehensive molecular dynamics studies specifically targeting this compound are not extensively documented in publicly available literature, the principles and findings from studies on closely related triazole derivatives can be extrapolated to understand its probable behavior.
The reactivity and stability of a molecule can be significantly influenced by the surrounding solvent. Computational studies, particularly those employing Density Functional Theory (DFT) and polarizable continuum models (PCM), have been instrumental in elucidating these effects for the 1,2,3-triazole system.
A key aspect of 1,2,3-triazoles is their tautomerism, with the 2H- and 1H-forms being the most common. For the parent 1,2,3-triazole, computational studies have consistently shown that the 2H-tautomer is more stable than the 1H-tautomer in both the gas phase and in solution. researchgate.net This preference for the 2H form is a critical factor in understanding the behavior of its derivatives, including this compound. The presence of methyl groups at the 4 and 5 positions is not expected to alter this fundamental stability preference.
The polarity of the solvent plays a crucial role in the tautomeric equilibrium. For the unsubstituted 1,2,3-triazole, it has been observed that while the 2H tautomer is generally favored, the population of the 1H tautomer can be influenced by the solvent environment. arxiv.org For instance, in a nonpolar solvent like toluene, the population ratio of 2H- to 1H-tautomers is approximately 4:1, whereas in a more polar solvent like chloroform, this ratio can shift. arxiv.org This is attributed to the different dipole moments of the tautomers and their interactions with the solvent molecules. The 1H-tautomer of the parent 1,2,3-triazole has a significantly larger dipole moment than the 2H-tautomer, leading to its preferential stabilization in more polar solvents. nih.gov
For this compound, similar solvent-dependent stability can be anticipated. The table below summarizes theoretical data on the relative stability of 1,2,3-triazole tautomers in different environments, which provides a basis for understanding the solvent effects on its dimethyl derivative.
| Tautomer System | Environment | Computational Method | Predicted Stability Difference (kcal/mol) | Reference |
| 1H- vs. 2H-1,2,3-triazole | Gas Phase | HF/6-31G | 2H is more stable by 3.51 | researchgate.net |
| 1H- vs. 2H-1,2,3-triazole | Gas Phase | CCSD(T)/cc-pCVTZ | 2H is more stable by ~3.5-4.5 | nih.gov |
| C5-substituted 1,2,3-triazoles | Gas Phase & Solution | DFT (B3PW91/6-311++G) | N2-H tautomer is the most stable for all substituents studied. | researchgate.net |
| 1,2,3-triazole | Toluene (0.01 M) | Experimental (NMR) | T-2H:T-1H population ratio is 4:1. | arxiv.org |
| 1,2,3-triazole | Chloroform (at 175 K) | Experimental (NMR) | T-1H becomes more favored than in toluene. | arxiv.org |
This table presents data for the parent 1,2,3-triazole and C5-substituted derivatives as a model for understanding the behavior of this compound.
The way molecules interact with each other governs their macroscopic properties and their ability to form organized structures, a process known as self-assembly. For this compound, intermolecular interactions are expected to be a combination of van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds involving the triazole nitrogen atoms and the methyl hydrogens.
The 1,2,3-triazole ring itself can participate in various non-covalent interactions. It can act as a hydrogen bond acceptor through its nitrogen atoms and the C5-H bond can act as a weak hydrogen bond donor. These interactions, along with π-π stacking of the aromatic triazole rings, can drive the self-assembly of triazole-containing molecules into larger architectures. For instance, some triazole derivatives have been shown to form hydrogels through self-assembly in water, a process driven by hydrogen bonding. acs.org
Predictive modeling can be used to explore the potential for self-assembly of this compound. Based on its structure, the following interactions would be considered in a computational model:
Hydrogen Bonding: The nitrogen atoms of the triazole ring are potential hydrogen bond acceptors.
π-π Stacking: The aromatic triazole rings can stack on top of each other.
Hydrophobic Interactions: The two methyl groups provide hydrophobic character, which can influence self-assembly in aqueous environments.
The table below summarizes the types of intermolecular contacts and their contributions to crystal packing in a related series of substituted 1,2,3-triazole derivatives, as determined by Hirshfeld surface analysis. This data illustrates the nature of interactions that could be at play in the self-assembly of this compound.
| Compound Derivative | Intermolecular Contact | Contribution to Crystal Packing (%) | Key Interaction Type | Reference |
| 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol | C···H | 33.4 | van der Waals | mdpi.com |
| H···H | 24.7 | Hydrophobic | mdpi.com | |
| 4-(1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)phenol | C···H | 34.7 | van der Waals | mdpi.com |
| H···H | 22.2 | Hydrophobic | mdpi.com | |
| 4-(1-(2,4,6-trichlorophenyl)-1H-1,2,3-triazol-4-yl)phenol | Cl···X | 30.1 | Halogen Bonding | mdpi.com |
| H···H + C···H | 35.1 | Hydrophobic/van der Waals | mdpi.com |
This table showcases intermolecular interaction data from related substituted triazoles to infer the potential interactions for this compound.
Advanced Spectroscopic and Structural Elucidation Methodologies for 4,5 Dimethyl 2h 1,2,3 Triazole Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 4,5-dimethyl-2H-1,2,3-triazole. Both one-dimensional and advanced two-dimensional (2D) NMR experiments are instrumental in piecing together the molecular puzzle.
Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Advanced 2D NMR techniques are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and for determining the connectivity and spatial relationships within the this compound molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would primarily show correlations between protons within the same methyl group, confirming their identity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the carbon signals of the two methyl groups and the two triazole ring carbons to their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding. In the context of this compound and its potential complexes or aggregated states, NOESY can provide insights into intermolecular interactions and conformational preferences.
The integration of these 2D NMR techniques provides a comprehensive and unambiguous assignment of the NMR spectra, solidifying the structural determination of this compound. The chemical shifts observed in ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei, and for triazole systems, can be indicative of the specific tautomeric form present in solution. researchgate.netmdpi.com
Table 1: Representative 2D NMR Correlations for this compound
| Technique | Correlated Nuclei | Information Gained |
| COSY | ¹H (methyl) ↔ ¹H (same methyl) | Confirms proton environments within each methyl group. |
| HSQC | ¹H (methyl) ↔ ¹³C (methyl) | Directly links methyl protons to their corresponding carbon atoms. |
| ¹H (NH) ↔ ¹⁵N (triazole ring) | (If ¹⁵N enriched) Directly links the NH proton to its nitrogen atom. | |
| HMBC | ¹H (methyl) ↔ ¹³C (triazole ring carbons C4/C5) | Establishes the connectivity of the methyl groups to the triazole ring. |
| ¹H (methyl) ↔ ¹³C (other methyl) | Can indicate close proximity of methyl groups. | |
| ¹H (NH) ↔ ¹³C (triazole ring carbons C4/C5) | Confirms the position of the NH proton relative to the ring carbons. | |
| NOESY | ¹H (methyl) ↔ ¹H (other methyl) | Provides information on the through-space proximity of the two methyl groups. |
| ¹H (NH) ↔ ¹H (methyl) | Indicates the spatial orientation of the NH proton relative to the methyl groups. |
Note: The specific correlations and their intensities would depend on the exact experimental conditions and the conformational dynamics of the molecule.
Solid-State NMR Characterization of Crystalline this compound and its Complexes
While solution-state NMR provides information about molecules in a dynamic state, solid-state NMR (ssNMR) offers a unique window into the structure and packing of crystalline materials. For this compound, ssNMR can reveal details about its crystal lattice and any intermolecular interactions present in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples. ncl.res.in
Solid-state ¹³C and ¹⁵N NMR are particularly valuable for studying tautomerism in triazole systems, as the chemical shifts are highly sensitive to the protonation state of the nitrogen atoms. ncl.res.inresearchgate.net By comparing solid-state and solution-state NMR data, one can assess whether the tautomeric form present in the crystal is maintained in solution. For related triazole compounds, ssNMR has been instrumental in identifying the predominant tautomer in the solid state. ncl.res.inresearchgate.net
Dynamic NMR Studies of Tautomerism and Fluxional Processes
The 1,2,3-triazole ring system can exhibit annular tautomerism, where the N-H proton can migrate between the nitrogen atoms of the ring. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study such exchange processes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be analyzed to determine the rates and activation parameters of the tautomeric exchange.
For the parent 1,2,3-triazole, low-temperature NMR studies have been used to measure the rates of the prototropic shift of the NH hydrogen. researchgate.net The relative populations of different tautomers can be highly dependent on factors like temperature, concentration, and the solvent used. researchgate.net In the case of this compound, DNMR studies could elucidate the kinetics of its tautomeric equilibrium and provide insights into the mechanism of the proton transfer. The presence of the two methyl groups may influence the position of the tautomeric equilibrium and the energy barrier for the exchange process.
X-ray Crystallography and Diffraction Studies for Precise Molecular Architecture Determination
X-ray crystallography provides the most definitive information about the three-dimensional structure of a crystalline molecule, including bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis
Growing a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This technique would yield a precise model of the molecule's structure in the solid state. The resulting crystallographic data would provide accurate measurements of the bond lengths and angles within the triazole ring and the attached methyl groups.
Furthermore, single-crystal X-ray diffraction can reveal the packing of the molecules in the crystal lattice, highlighting any intermolecular interactions such as hydrogen bonding involving the N-H group. For substituted triazoles, this method has been used to confirm the molecular structure and analyze intermolecular interactions like C-H···N hydrogen bonds and π–π stacking interactions. iucr.orgresearchgate.net
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value/Information |
| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |
| Space Group | To be determined |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Precise values defining the unit cell |
| Bond Lengths (Å) | Accurate measurements for C-C, C-N, N-N, C-H, and N-H bonds. |
| Bond Angles (°) | Precise values for all angles within the molecule. |
| Torsion Angles (°) | Defines the conformation of the molecule, particularly the orientation of the methyl groups. |
| Intermolecular Interactions | Identification and characterization of hydrogen bonds and other non-covalent interactions. |
This table presents the type of data that would be obtained from a single-crystal X-ray diffraction study. Actual values are dependent on experimental results.
Powder X-ray Diffraction for Polymorph Identification and Crystalline Phase Transitions
Powder X-ray diffraction (PXRD) is a valuable technique for analyzing polycrystalline samples. It is particularly useful for identifying different crystalline forms (polymorphs) of a compound, each of which can have distinct physical properties. While not providing the same level of detail as single-crystal diffraction, PXRD provides a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. bohrium.com
For this compound, PXRD could be used to:
Confirm the phase purity of a synthesized batch.
Identify the presence of any polymorphic forms.
Study crystalline phase transitions that may occur as a function of temperature or pressure.
The analysis of high-energy density materials, which can include nitrogen-rich heterocycles, often employs PXRD for phase analysis and crystal structure determination when single crystals are not available. bohrium.com
Vibrational Spectroscopy (Infrared and Raman) for Advanced Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of this compound. By analyzing the vibrational modes of the molecule, characteristic spectral fingerprints can be obtained. While specific experimental spectra for this compound are not extensively documented in publicly available literature, theoretical calculations and data from related triazole compounds provide a solid foundation for predicting its key vibrational frequencies. sebhau.edu.lynih.govresearchgate.net
The vibrational spectrum of this compound is expected to be characterized by several key features. The C-H stretching vibrations of the methyl groups are anticipated in the 2900-3000 cm⁻¹ region. The triazole ring itself will exhibit a series of characteristic vibrations, including C=N and N=N stretching modes, typically found in the 1400-1600 cm⁻¹ range. mdpi.com Ring breathing and deformation modes are also expected at lower frequencies. The N-H stretching vibration of the 2H-tautomer is a particularly important diagnostic peak, expected to appear as a broad band in the region of 3100-3500 cm⁻¹, the position and shape of which can be influenced by hydrogen bonding in the condensed phase. mdpi.com
Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For this compound, the symmetric vibrations of the triazole ring and the C-C bond between the methyl-substituted carbons would be particularly active in the Raman spectrum.
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
| N-H Stretch | 3100 - 3500 | IR |
| C-H Stretch (Methyl) | 2900 - 3000 | IR, Raman |
| C=N / N=N Stretch (Ring) | 1400 - 1600 | IR, Raman |
| C-N Stretch (Ring) | 1200 - 1350 | IR, Raman |
| Ring Deformation | 800 - 1100 | IR, Raman |
| C-CH₃ Stretch | 900 - 1200 | IR, Raman |
Note: The values in this table are predictions based on data from related triazole compounds and general spectroscopic principles.
Mass Spectrometry Techniques for Mechanistic Studies and Reaction Pathway Interrogation
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of this compound and for probing its fragmentation behavior, which in turn provides insights into its structure and stability. Advanced MS techniques, such as High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS), are crucial for detailed mechanistic studies.
High-Resolution Mass Spectrometry (HRMS) for Reaction Intermediate Identification
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. For this compound (C₄H₇N₃), the theoretical exact mass of the neutral molecule is 97.063997 g/mol . nih.gov In a typical HRMS experiment using electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 98.0718. The high accuracy of HRMS is particularly valuable in the study of reaction mechanisms involving this compound, as it enables the unambiguous identification of transient intermediates and byproducts by confirming their elemental formulas. This is critical, for instance, in monitoring its synthesis or its participation in subsequent chemical transformations where isomeric impurities might be present. dovepress.commdpi.com
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the protonated molecule, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum that is characteristic of the precursor ion's structure.
For 1,2,3-triazoles in general, a characteristic fragmentation pathway involves the loss of a neutral nitrogen molecule (N₂, 28 Da). rsc.org This is a highly favorable process that leads to a stable fragment ion. In the case of protonated this compound ([M+H]⁺ at m/z 98.1), the loss of N₂ would result in a fragment ion at m/z 70.1. Further fragmentation of this ion could involve the loss of methyl or acetonitrile (B52724) radicals, providing further structural information.
The study of fragmentation pathways is essential for distinguishing between isomers. For example, the fragmentation pattern of a 1,2,3-triazole will differ from that of a 1,2,4-triazole (B32235), allowing for their differentiation even when they have the same molecular weight. jocpr.com
Table 2: Predicted Key Fragmentation Pathways for Protonated this compound in MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 98.1 | 70.1 | N₂ | [C₄H₈N]⁺ |
| 70.1 | 55.0 | CH₃ | [C₃H₅N]⁺ |
| 70.1 | 29.0 | C₂H₃N | [CH₂N]⁺ |
Note: This table represents predicted fragmentation pathways based on the general behavior of triazoles in mass spectrometry.
Reactivity Profiles and Mechanistic Investigations of 4,5 Dimethyl 2h 1,2,3 Triazole
Electrophilic and Nucleophilic Reactivity of the Triazole Ring System
The 1,2,3-triazole ring is characterized by its aromaticity, which imparts significant thermodynamic stability. chemeurope.comwikipedia.org This stability means that the ring itself does not readily undergo reactions that would disrupt its aromatic system. The reactivity of 4,5-Dimethyl-2H-1,2,3-triazole is a balance between the electron-donating nature of the methyl groups and the inherent electron-withdrawing character of the nitrogen atoms.
Electrophilic attack on the ring carbons (C4 and C5) is generally difficult due to the lower electron density compared to carbocyclic aromatic systems like benzene. However, electrophilic attack at the nitrogen atoms is more plausible. The lone pair electrons on the nitrogen atoms make them potential sites for alkylation or acylation. researchgate.net Conversely, direct nucleophilic attack on the electron-rich carbon atoms of the ring is unfavorable unless the ring is activated by strong electron-withdrawing groups or by conversion to a triazolium salt. In some specialized cases, such as in 2-phenyltriazole 1-oxides, the triazole ring can be activated at the C5 position for both electrophilic and nucleophilic attack. rsc.org
Substituents play a critical role in modulating the reactivity and directing the regioselectivity of reactions on aromatic rings. libretexts.orgwikipedia.org In this compound, the two methyl groups at the C4 and C5 positions exert an activating effect on the ring through inductive electron donation (+I effect) and hyperconjugation. lumenlearning.com
Key effects of the dimethyl substitution include:
Increased Electron Density: The methyl groups enrich the π-system of the triazole ring, making it more nucleophilic than the unsubstituted parent 1,2,3-triazole. This increased electron density primarily enhances the basicity of the nitrogen atoms and can make the ring more susceptible to certain electrophilic reagents, though reactions still often require forcing conditions.
Regioselectivity of N-Substitution: In the 2H-tautomer, the three nitrogen atoms are not equivalent. N-alkylation or N-acylation reactions can potentially lead to a mixture of products. The presence of the methyl groups at C4 and C5 can sterically hinder the approach of electrophiles to the adjacent N-atoms, although electronic factors are often dominant in determining the site of attack. Reactions with electrophiles often result in a mixture of N1 and N2 substituted isomers, with the ratio depending on the reaction conditions and the nature of the electrophile. researchgate.net
The aromatic nature of the 1,2,3-triazole ring is the dominant thermodynamic factor governing its reactivity. The high resonance stabilization energy must be overcome for any reaction that disrupts the aromatic system to proceed. Consequently, reactions involving the ring itself, such as addition or cleavage, are generally thermodynamically unfavorable and exhibit high activation energies.
Flash vacuum pyrolysis at very high temperatures (500 °C) can induce the cleavage of the 1,2,3-triazole ring through the loss of molecular nitrogen (N₂), but these are extreme conditions not typical for synthetic transformations. chemeurope.comwikipedia.org Most functionalizations of the 4,5-dimethyl-1,2,3-triazole core occur at the N-H position, which proceeds via a more kinetically and thermodynamically accessible pathway that does not disrupt the stable aromatic ring.
Cycloaddition Reactions Involving this compound as a Building Block
The 1,2,3-triazole ring system is most famously formed through [3+2] cycloaddition reactions, particularly the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. wikipedia.orgirjrr.com The copper(I)-catalyzed version of this reaction (CuAAC) is a cornerstone of "click chemistry" and provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. researchgate.neteurekaselect.com Ruthenium catalysts can be used to favor the 1,5-disubstituted isomer. wikipedia.org
However, once formed, the this compound ring is a stable aromatic entity. Due to this aromatic stabilization, it does not typically act as a reactive diene or dipolarophile in subsequent cycloaddition reactions. Its inherent stability prevents it from participating in reactions like Diels-Alder or further 1,3-dipolar cycloadditions under normal conditions. Therefore, its primary role in the context of cycloaddition chemistry is as a product, not as a reactive building block. organic-chemistry.orgrsc.orgnih.gov
Acid-Base Properties and Protonation/Deprotonation Equilibria in Diverse Media
The 1,2,3-triazole ring contains both acidic (N-H) and basic (lone pairs on nitrogen) sites. The parent 1H-1,2,3-triazole is a weak acid with a pKa of 9.4 for the N-H proton and its conjugate acid is also weakly acidic with a pKa of 1.17. guidechem.com
For this compound, the electron-donating methyl groups are expected to increase the electron density on the nitrogen atoms, making them more basic than in the unsubstituted triazole. This would result in a higher pKa for the conjugate acid. The N-H proton, in turn, would be expected to be slightly less acidic (higher pKa) due to the electron-donating effect of the methyl groups.
Protonation of the 2H-tautomer can occur at either the N1 or N3 position. The exact site of protonation and the equilibrium between the protonated forms can be influenced by the solvent medium. Deprotonation with a suitable base generates the corresponding triazolate anion, which is a potent nucleophile and can readily react with various electrophiles at the nitrogen positions. Studies on related 5-hydroxytriazoles have highlighted their notable acidity, which can be harnessed in bioisosteric applications. nih.govacs.org
| Compound | Property | pKa Value | Comment |
|---|---|---|---|
| 1H-1,2,3-Triazole (Parent) | Acidity (N-H) | 9.4 guidechem.com | Represents the ease of deprotonation. |
| 1H-1,2,3-Triazole (Parent) | Basicity (Conjugate Acid) | 1.17 guidechem.com | Represents the ease of protonation. |
| This compound | Acidity (N-H) | > 9.4 (Estimated) | Expected to be less acidic due to electron-donating methyl groups. |
| This compound | Basicity (Conjugate Acid) | > 1.17 (Estimated) | Expected to be more basic due to electron-donating methyl groups. |
Metal Coordination Chemistry and Ligand Design with this compound
The nitrogen atoms of the 1,2,3-triazole ring possess lone pairs of electrons that are available for coordination to metal centers, making triazoles versatile ligands in coordination chemistry. ekb.egresearchgate.net The 1,4-disubstituted 1,2,3-triazoles, readily accessible via click chemistry, have been widely exploited in the design of ligands for transition metal complexes. nih.govresearchgate.netrsc.org
This compound can act as a ligand, typically coordinating to a metal center through one of its nitrogen atoms. Depending on the specific tautomer and the metal's coordination preference, it can function as a monodentate ligand. The coordination behavior is influenced by both steric effects from the methyl groups and the electronic properties of the triazole ring.
While the coordination chemistry of 1,4-disubstituted and other functionalized 1,2,3-triazoles is well-documented, specific examples featuring the 4,5-dimethyl-1,2,3-triazole ligand are less common in the literature. However, the principles of synthesis and characterization are general to this class of compounds.
General Synthesis: Metal complexes are typically synthesized by reacting the deprotonated triazole ligand (the triazolate anion) or the neutral triazole with a suitable metal salt or metal precursor in an appropriate solvent. nih.govginekologiaipoloznictwo.com The choice of metal precursor (e.g., metal halides, acetates, or perchlorates) and solvent depends on the desired complex and the stability of the reactants.
Characterization Methods: The resulting metal complexes are characterized using a suite of spectroscopic and analytical techniques to determine their structure, bonding, and properties.
| Technique | Information Obtained |
|---|---|
| X-ray Crystallography | Provides the precise three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry around the metal center. rsc.orgmdpi.com |
| NMR Spectroscopy (¹H, ¹³C) | Confirms the presence of the ligand in the complex and provides information about the electronic environment of the atoms. Changes in chemical shifts upon coordination can indicate the binding site. ginekologiaipoloznictwo.comuobaghdad.edu.iq |
| FT-IR Spectroscopy | Identifies characteristic vibrational frequencies of the triazole ring. Shifts in these frequencies upon coordination can provide evidence of metal-ligand bond formation. nih.govuobaghdad.edu.iq |
| UV-Vis Spectroscopy | Investigates the electronic transitions within the complex, such as ligand-to-metal or metal-to-ligand charge transfer bands. mdpi.com |
| Elemental Analysis | Determines the elemental composition (C, H, N) of the complex, confirming its stoichiometry. uobaghdad.edu.iq |
| Cyclic Voltammetry | Studies the redox properties of the metal complex, providing information on the stability of different oxidation states. mdpi.com |
The coordination of 1,2,3-triazole derivatives has led to the development of complexes with applications in catalysis, materials science, and medicinal chemistry. nih.govuobaghdad.edu.iqnih.gov
Elucidation of Metal-Triazole Bonding Nature and Electronic Interactions
Computational studies, such as those employing Density Functional Theory (DFT), on related triazole systems provide a framework for understanding these interactions. For instance, DFT studies on 1,2,4-triazole (B32235) complexes have been used to analyze the structural and bonding properties upon chelation with first-row transition metals. researchgate.net These studies often reveal that the metal-ligand bonds possess a partly covalent character. rwth-aachen.de Similar computational approaches applied to 1,2,3-triazole complexes have shown that the interaction involves hybridization between the molecular orbitals of the triazole and the metal d-orbitals. dntb.gov.ua
The electronic properties of the this compound ligand are influenced by the electron-donating nature of the two methyl groups. These groups are expected to increase the electron density on the triazole ring, potentially enhancing its σ-donating ability towards a metal center. This, in turn, can influence the electronic properties of the metal complex, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Spectroscopic techniques are invaluable in probing the electronic interactions within these complexes. UV-visible spectroscopy can provide information about electronic transitions, including metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands. Infrared (IR) spectroscopy can indicate changes in the vibrational frequencies of the triazole ring upon coordination, offering clues about the strength of the metal-ligand bond.
While specific crystallographic data for metal complexes of this compound are scarce, analysis of related structures provides general expectations for bond lengths and angles. For example, in palladium(II) complexes with other triazole-based N-heterocyclic carbene ligands, the coordination geometry and bond parameters have been extensively studied. acs.org
Table 1: Representative Metal-Ligand Bond Distances in Related Triazole Complexes
| Metal | Ligand Type | M-N Bond Distance (Å) | Reference |
|---|---|---|---|
| Pd(II) | Pyridyl-armed 1,2,3-triazole | ~2.0 - 2.1 | researchgate.net |
| Cu(II) | Schiff base derived from 1,2,4-triazole | ~1.9 - 2.0 | nih.gov |
| Mn(II) | Bridging sulfonate-functionalized 1,2,4-triazole | ~2.2 - 2.3 | mdpi.com |
| Co(II) | Bridging sulfonate-functionalized 1,2,4-triazole | ~2.1 - 2.2 | mdpi.com |
This table is illustrative and presents data from related triazole complexes to provide a general context for expected bond distances.
Catalytic Applications of Metal Complexes Derived from this compound
Metal complexes derived from 1,2,3-triazoles have emerged as versatile catalysts in a range of organic transformations. The catalytic activity is often tuned by modifying the substituents on the triazole ring, which affects both the steric environment around the metal center and its electronic properties. While specific catalytic applications of this compound complexes are not widely reported, the known catalytic behavior of related 4,5-disubstituted triazole complexes suggests potential areas of application.
Cross-Coupling Reactions:
Palladium complexes bearing triazole-based ligands have shown significant promise in cross-coupling reactions. For instance, phosphino-triazole ligands have been successfully employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of aryl chlorides. acs.orgnih.gov The electronic and steric properties of the triazole ligand play a crucial role in the efficiency of the catalytic cycle. The electron-donating methyl groups in this compound could potentially enhance the electron density at the palladium center, which may facilitate the oxidative addition step in the catalytic cycle.
C-H Bond Functionalization:
Rhodium complexes are well-known for their ability to catalyze C-H bond functionalization reactions. Triazole-directed C-H activation has been demonstrated with rhodium catalysts, where the triazole ring acts as a directing group to facilitate the functionalization of arenes. nih.gov Rhodium(II)-catalyzed transannulation reactions of 1-sulfonyl-1,2,3-triazoles with nitriles have also been reported to form imidazoles, proceeding through a rhodium iminocarbenoid intermediate. acs.org The substitution pattern on the triazole ring can influence the reactivity and selectivity of these transformations.
Table 2: Catalytic Performance of Related Triazole-Based Metal Complexes in Cross-Coupling Reactions
| Catalyst System | Reaction Type | Substrates | Product Yield (%) | Reference |
|---|---|---|---|---|
| Pd(II) / Pyridyl-armed 1,2,3-triazole | Arylation | Pyridine (B92270) N-oxides and 2-bromopyrroles | High | researchgate.net |
| Pd(II) / 1,2,4-Triazole-based NHC | Suzuki-Miyaura | Aryl halides and boronic acids | Up to 99 | acs.org |
| Pd(II) / Phosphino-triazole | Suzuki-Miyaura | Aryl chlorides and boronic acids | Good to excellent | acs.org |
This table presents data from catalytic systems utilizing various triazole ligands to illustrate the potential applications and efficiencies in cross-coupling reactions.
Advanced Applications of 4,5 Dimethyl 2h 1,2,3 Triazole in Chemical Sciences and Engineering
Integration of 4,5-Dimethyl-2H-1,2,3-triazole in Novel Materials Science
The unique electronic and structural properties of the 1,2,3-triazole ring make it a valuable component in the design of new materials. ekb.eg These materials range from functional polymers to highly ordered crystalline frameworks, where the triazole unit can serve as a simple linker or an active functional component.
Polymers containing 1,2,3-triazole units in their backbone are recognized as promising functional materials due to the ring's distinct characteristics. mdpi.com The synthesis of such polymers often involves the polymerization of monomers that contain both azide (B81097) and alkyne functionalities or the reaction between diazides and dialkynes. mdpi.com These methods, particularly CuAAC, predominantly yield polymers with 1,4-disubstituted triazole units. mdpi.com
While direct polymerization using this compound as a primary building block is not extensively documented, the general principles suggest its potential. The properties of poly-1,2,3-triazoles can be tuned by the substituents on the triazole ring. For instance, research on dense 1,2,3-triazole polymers has shown that the substitution pattern (1,4- vs. 1,5-disubstitution) significantly affects material properties like crystallinity and melting point. mdpi.com It can be inferred that incorporating a 4,5-dimethyl substituted triazole unit would similarly influence the polymer's physical and chemical properties, potentially enhancing solubility or altering chain packing.
Table 1: Comparison of Properties in Substituted Poly(1,2,3-triazoles) Note: This table is based on research on analogous polymer systems, as direct data for poly(this compound) is not readily available.
| Polymer Backbone Feature | Monomer Type | Resulting Property | Reference |
|---|---|---|---|
| 1,4-disubstituted 1,2,3-triazole units | t-butyl 4-azido-5-hexynoate | Higher crystallinity and melting point compared to mixed isomer polymers. | mdpi.com |
| 1,4- and 1,5-disubstituted 1,2,3-triazole units | t-butyl 4-azido-5-hexynoate | Lower melting point, with properties tunable by solvent permittivity during synthesis. | mdpi.com |
| Hyperbranched poly-triazoles | Diyne and diazide compounds | Anion-exchange capabilities and significant electrical conductivity after alkylation. | researchgate.net |
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials built from organic linkers and metal nodes (in MOFs) or through strong covalent bonds (in COFs). rsc.orgrsc.org The 1,2,3-triazole moiety has been successfully used as a component in the organic linkers for these frameworks.
In MOFs, the nitrogen atoms of the triazole ring can coordinate with metal centers. Research has demonstrated that incorporating a 1,2,3-triazole unit into the pillar ligand of a MOF can significantly enhance its properties. For example, replacing a standard 4,4'-bipyridine (B149096) pillar with a custom-designed 4,4'-(2H-1,2,3-triazole-2,4-diyl)dipyridine ligand in the MOF-508 structure resulted in a threefold increase in CO2 uptake capacity. rsc.orgfrontiersin.org While this example uses a C-H substituted triazole, it highlights the principle that the triazole ring's electronic properties can be harnessed to create functional porous materials. A MOF synthesized using the isomeric 3,5-dimethyl-1,2,4-triazole has also been reported, demonstrating significant antibacterial properties. nih.govrsc.org
In COFs, triazole units contribute to the framework's stability and functionality. A triazole-based COF, TFPB-TRZ, was developed for the photocatalytic reduction of CO2 to methane (B114726) (CH4). rsc.org This COF was synthesized from 3,5-diamino-1,2,4-triazole and a triformylbenzene derivative. The nitrogen heteroatoms in the triazole ring were found to be crucial for stabilizing reaction intermediates, leading to high selectivity for CH4 production. rsc.org Although specific examples using this compound are scarce, its incorporation as a building block in COF synthesis could yield materials with tailored electronic properties and porosity.
The 1,2,3-triazole ring is an effective motif for molecular recognition and the construction of supramolecular assemblies. beilstein-journals.org This is due to its ability to participate in noncovalent interactions, including hydrogen bonding (acting as both donor and acceptor) and coordination with metal ions. mdpi.comacs.org The C5-H of the triazole ring, in particular, can act as a hydrogen bond donor for anion recognition. acs.org
The synthesis of functional metallosupramolecular architectures like macrocycles, cages, and helicates has been achieved using ligands containing 1,4-disubstituted-1,2,3-triazoles. beilstein-journals.org The "click" reaction provides a modular approach to synthesize complex ligands, where the triazole acts as a readily functionalized surrogate for a pyridine (B92270) ring. beilstein-journals.org The coordination is most commonly through the N3 nitrogen atom. beilstein-journals.org
While the 4,5-dimethyl substitution pattern precludes the C5-H hydrogen bond donor capability, the N2 and N3 nitrogen atoms remain available as coordination sites and hydrogen bond acceptors. The design of supramolecular assemblies with this compound would therefore rely on these interactions. The methyl groups would also influence the steric and electronic properties, affecting the self-assembly process and the stability of the resulting architecture.
This compound in Catalyst Design and Development
The triazole scaffold is a cornerstone in modern catalyst design, finding utility in both metal-free organocatalysis and as a versatile ligand for transition metal complexes.
Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has seen significant contributions from triazole-based systems. frontiersin.org Many organocatalytic reactions that produce functionalized 1,2,3-triazoles proceed through a [3+2] cycloaddition mechanism, where the catalyst (often a secondary amine like proline or a strong base like DBU) activates a carbonyl compound to react with an azide. researchgate.netrsc.org
In these systems, the triazole is typically the product of the catalytic cycle rather than the catalyst itself. However, the principles of activating substrates via enamine or enolate intermediates are central. rsc.org There is limited literature describing this compound itself as an organocatalyst. Its basic nitrogen atoms could potentially allow it to function as a base catalyst, but its application in this context has not been widely explored compared to more established organocatalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or amine-based catalysts. frontiersin.org
Table 2: Examples of Organocatalytic Systems for Triazole Synthesis This table illustrates common organocatalytic strategies that produce triazoles, as direct use of this compound as a catalyst is not well-documented.
| Catalyst | Reactants | Product Type | Reference |
|---|---|---|---|
| 1,1,3,3-Tetramethylguanidine (TMG) | 2,4-Diketoesters and azides | Carbonyl-containing 1,4,5-trisubstituted-1,2,3-triazoles | rsc.org |
| Pyrrolidine | β-keto sulfones and aryl azides | 1,2,3-triazole compounds | frontiersin.org |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | α,β-unsaturated esters and azides | Regioselective 1,4-disubstituted-1,2,3-triazoles | frontiersin.org |
The 1,2,3-triazole ring is an exceptionally versatile ligand in transition metal catalysis. scielo.org.mx Its nitrogen atoms can coordinate to a wide range of metals, and the substituents on the ring can be modified to tune the steric and electronic properties of the resulting metal complex. researchgate.net The ease of synthesis via CuAAC has made 1,4-disubstituted 1,2,3-triazoles particularly popular for creating custom ligands for catalysts used in cross-coupling, hydrogenation, and cycloaddition reactions. beilstein-journals.orgresearchgate.net
For this compound, the primary coordination would occur through the N2 and N3 lone pairs. The dimethyl substitution provides a specific steric profile and electron-donating character compared to unsubstituted or C-H substituted triazoles. These features would influence the stability, solubility, and catalytic activity of its metal complexes. For example, 1,2,3-triazolylidene-based mesoionic carbene (MIC) ligands have shown strong electron-donating properties that lead to high catalytic activity. While these are typically derived from 1,3,4-trisubstituted triazolium salts, it illustrates how the core triazole structure is fundamental to ligand performance. beilstein-journals.org
Although specific catalytic systems based on this compound ligands are not prominent in the literature, the foundational principles of coordination chemistry suggest its potential utility. The design of new catalysts could exploit the specific steric hindrance and electronic nature imparted by the two methyl groups to achieve novel reactivity or selectivity.
Advanced Analytical Probes and Chemical Sensing Platforms Utilizing this compound
The unique electronic properties and structural rigidity of the 1,2,3-triazole ring make it an excellent component for the design of analytical probes and sensors. The incorporation of dimethyl groups at the 4 and 5 positions can enhance solubility and influence the electronic nature of the triazole ring, thereby fine-tuning the sensing capabilities of the resulting molecule.
Luminescent and chromogenic probes are molecules designed to signal the presence of a specific analyte through a change in their optical properties, such as fluorescence or color. The 1,2,3-triazole moiety is a valuable building block in the creation of these probes.
The synthesis of novel fluorescent probes often involves the "click" chemistry of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which reliably produces 1,4-disubstituted 1,2,3-triazoles. acs.orgmdpi.com This methodology allows for the straightforward conjugation of the triazole core with various fluorophores and recognition units. For instance, a rhodamine-based fluorescent probe, REDTC, was synthesized from a 2,5-diphenyl-2H-1,2,3-triazole-4-carboxylate derivative. This probe demonstrated a significant fluorescence enhancement in the presence of Hg2+ ions and a color change from colorless to pink, enabling naked-eye detection. nih.govresearchgate.net
Researchers have also developed aurone-derived 1,2,3-triazoles that exhibit fluorescence. rsc.org One such compound, synthesized from the reaction of a benzofuranone with an arylaldehyde containing a 1,2,3-triazole, showed potential as a live-cell probe with a large Stokes shift, a desirable characteristic for fluorescent markers. rsc.org Furthermore, the functionalization of spiropyrans with a triazole linkage has been explored to tune their sensing properties for metal ions and anions. mdpi.com
The following table summarizes examples of luminescent and chromogenic probes incorporating a 1,2,3-triazole moiety, highlighting their target analytes and observed signaling mechanisms.
| Probe Name/Type | Target Analyte | Signaling Mechanism |
| REDTC (Rhodamine-based) | Hg2+ | Fluorescence enhancement and color change. nih.govresearchgate.net |
| Aurone-derived triazoles | Live-cell imaging | Fluorescence with a large Stokes shift. rsc.org |
| Spiropyran-triazole conjugate | Metal ions, Cyanide | Colorimetric sensing. mdpi.com |
| 4-Aminoantipyrine-linked bis-1,2,3-triazoles | Cu(II) | Selective response over other metal ions. researchgate.net |
Electrochemical sensors offer a sensitive and often low-cost alternative for the detection of a wide range of analytes. Modifying electrode surfaces with specific chemical entities can significantly enhance their selectivity and sensitivity. Triazole derivatives have been successfully employed in the fabrication of such modified electrodes.
The electropolymerization of aminotriazole derivatives onto glassy carbon electrodes has been shown to create films with excellent electrocatalytic activity. researchgate.net For example, a poly(3-amino-5-mercapto-1,2,4-triazole) modified electrode demonstrated superior performance in the detection of uric acid compared to other polymer-modified electrodes. researchgate.net The modification of electrodes with nanomaterials, such as gold nanoparticles, in conjunction with triazole-based ligands, is another promising strategy. These hybrid materials can lead to sensors with very low detection limits and high sensitivity. nih.govmdpi.com
The design of these sensors often leverages the ability of the triazole ring and its substituents to coordinate with metal ions or interact with organic molecules, leading to a measurable change in the electrochemical signal, such as current or potential. Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and electrochemical impedance spectroscopy (EIS) are commonly used to characterize these sensors and quantify their response to target analytes. researchgate.netnih.gov
Key features of triazole-based electrochemical sensors are presented in the table below.
| Electrode Modification | Target Analyte | Electrochemical Technique | Key Finding |
| Poly(3-amino-5-mercapto-1,2,4-triazole) on Glassy Carbon | Uric Acid | Cyclic Voltammetry | Excellent electrocatalytic activity. researchgate.net |
| Gold Nanoparticles with Triazole Ligands | Various | Amperometry, Voltammetry | Enhanced sensitivity and low detection limits. nih.govmdpi.com |
| Porous Coordination Polymer with Triazole Linkages | Malathion | Not specified | High affinity and interference of electrochemical signal. nih.gov |
The design of effective chemo- and biosensors relies on the integration of a selective recognition element with a sensitive transducer. The this compound scaffold can play a crucial role in both of these components.
Recognition Element: The triazole ring itself can act as a binding site for certain analytes through hydrogen bonding and coordination. The methyl groups in the 4 and 5 positions can influence the steric and electronic properties of the binding pocket, potentially enhancing selectivity. More commonly, the triazole serves as a stable linker to connect a specific recognition unit (e.g., an ionophore, a biomolecule like an enzyme or antibody, or a specific organic functional group) to the signaling part of the sensor. The "click" chemistry approach is particularly advantageous here, allowing for the modular and efficient assembly of complex sensor molecules. acs.orgmdpi.com
Transducer: The triazole moiety can be an integral part of the transducer mechanism. In fluorescent probes, it can modulate the electronic properties of the fluorophore, leading to changes in emission upon analyte binding. nih.govnih.gov For instance, the interaction of a triazole-containing probe with a metal ion can alter the photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) processes, resulting in a detectable optical signal. researchgate.net In electrochemical sensors, the triazole can facilitate electron transfer between the analyte and the electrode surface or can be part of a polymer matrix that pre-concentrates the analyte near the electrode. researchgate.net
The design principles often involve a "turn-on" or "turn-off" response. In a "turn-on" sensor, the signal (e.g., fluorescence) is initially low and increases upon binding to the analyte. Conversely, a "turn-off" sensor exhibits a decrease in signal. The choice of design depends on the specific application and the desired sensitivity and selectivity.
Environmental Transformation and Remediation Research Pertaining to 4,5 Dimethyl 2h 1,2,3 Triazole
Photochemical Degradation Pathways of 4,5-Dimethyl-2H-1,2,3-triazole in Aqueous Systems
Photochemical degradation, or photolysis, is a significant pathway for the transformation of chemical compounds in the aquatic environment, driven by natural sunlight. The rate and products of photolysis are dependent on the chemical structure of the compound and environmental conditions.
Research on triazole-based fungicides demonstrates that photolysis can be a primary degradation route. For instance, studies on epoxiconazole, tebuconazole, and flutriafol revealed that their photolytic stability varies significantly. Epoxiconazole and tebuconazole are considered readily photolyzed, whereas flutriafol is moderately susceptible to photolysis ere.ac.cn. The photolysis half-life for these compounds in water can range from less than an hour to several hours ere.ac.cnresearchgate.net. The process typically involves the absorption of UV radiation, leading to the cleavage of bonds within the molecule. For substituted triazoles, this can result in the breakdown of the triazole ring or the modification of its substituent groups. While direct phototransformation quantum yields for some benzotriazoles and benzothiazoles are relatively low, suggesting UV irradiation alone may not be an efficient removal method, the process is pH-dependent researchgate.net. The specific degradation pathways for this compound are not documented, but based on analogous compounds, pathways could involve ring opening, hydroxylation, or demethylation.
| Compound | Photolysis Half-Life (hours) | Reference |
|---|---|---|
| Epoxiconazole | 0.68 | ere.ac.cnresearchgate.net |
| Tebuconazole | 2.35 | ere.ac.cnresearchgate.net |
| Flutriafol | 9.30 | ere.ac.cnresearchgate.net |
Biodegradation Mechanisms and Microbial Interactions with the Triazole Compound in Environmental Contexts
Biodegradation is a critical process that determines the persistence of organic compounds in soil and water. It involves the breakdown of substances by microorganisms such as bacteria and fungi. The biodegradability of triazole derivatives is highly dependent on the specific substitutions on the triazole ring researchgate.net.
Studies have shown that some methylated benzotriazoles can be completely mineralized by microbial consortia from soil and activated sludge researchgate.net. Several bacterial strains capable of degrading triazole fungicides have been isolated from contaminated agricultural soils. These include species from the genera Klebsiella, Pseudomonas, and Citrobacter, which can utilize triazole fungicides as their sole source of carbon and energy nih.govnih.govresearchgate.net. For example, one study isolated three bacterial strains that achieved degradation of 85.83% to 96.59% for certain triazole fungicides in a soil-plant system within 45 days nih.govnih.gov. Another bacterial strain, Diaphorobacter sp. TPD-1, was found to completely degrade 50 mg/l of the pesticide triazophos and its primary metabolite, 1-phenyl-3-hydroxy-1,2,4-triazole, within 24 and 56 hours, respectively rjpbcs.com.
The degradation mechanisms often involve enzymatic attacks. For instance, cytochrome P450 monooxygenase has been implicated in the degradation of propiconazole nih.gov. The initial steps typically involve hydroxylation, dealkylation, or cleavage of the triazole ring, leading to the formation of various metabolites.
| Compound | Microorganism(s) | Degradation Rate / Efficiency | Reference |
|---|---|---|---|
| Hexaconazole | Klebsiella sp. (D10-3) | 67.87% degradation in 15 days | nih.gov |
| Propiconazole | Klebsiella sp. (D10-3) | 84.35% degradation in 15 days | nih.gov |
| Difenoconazole | Klebsiella sp., Pseudomonas sp., Citrobacter sp. | Completely decomposed after 12 days | nih.govnih.gov |
| 5-Methylbenzotriazole | Soil/activated sludge biomass | Complete mineralization | researchgate.net |
| Triazophos | Diaphorobacter sp. TPD-1 | 50 mg/l degraded in 24 hours | rjpbcs.com |
Adsorption and Mobility Studies of this compound in Various Environmental Matrices (e.g., Soil, Sediment)
The adsorption and mobility of a chemical in soil and sediment determine its potential to leach into groundwater or move into surface waters. These processes are governed by the compound's chemical properties and the characteristics of the environmental matrix, such as organic carbon content, clay content, and pH.
For triazole fungicides, soil organic carbon is a primary factor controlling adsorption nih.gov. Studies on compounds like hexaconazole, triadimefon, and penconazole have shown that their adsorption isotherms fit well with the Freundlich equation. The adsorption of these fungicides was found to be stronger in soils with higher organic carbon content nih.gov. The degradation product of several triazole fungicides, 1,2,4-triazole (B32235), has been shown to have the potential to leach into groundwater nih.gov. An experimental study found that while the parent fungicides were relatively immobile, 1,2,4-triazole was detected in leachate from soil columns, with concentrations reaching up to 0.8 µg/L nih.gov.
Desorption studies indicate that the binding of some triazoles to soil can be partially irreversible, a phenomenon known as hysteresis. In soils with low organic carbon, the adsorption of hexaconazole and triadimefon was nearly reversible, but in other soils, 30-60% of the sorbed fungicides were retained after a single washing step nih.gov. The mechanisms of adsorption are thought to involve hydrogen bonds and charge-transfer bonds between the fungicides and soil humic substances nih.gov.
| Compound | Soil Type | Organic Carbon (%) | Freundlich Adsorption Constant (Kf) | Reference |
|---|---|---|---|---|
| Hexaconazole | Sandy Loam | 0.48 | 1.85 | nih.gov |
| Triadimefon | Sandy Loam | 0.48 | 2.22 | nih.gov |
| Penconazole | Sandy Loam | 0.48 | 1.12 | nih.gov |
| Hexaconazole | Clay Loam | 1.25 | 10.2 | nih.gov |
| Triadimefon | Clay Loam | 1.25 | 12.5 | nih.gov |
Advanced Oxidation Processes (AOPs) for the Chemical Transformation and Mitigation of this compound
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH) researchgate.net. AOPs are considered effective for treating refractory, toxic, and non-biodegradable compounds like some triazoles.
Various AOPs have been investigated for the degradation of triazole compounds. The UV/H₂O₂ process has been shown to be efficient in removing benzotriazoles and benzothiazoles from water, primarily due to the action of hydroxyl radicals researchgate.net. The second-order rate constants for the reaction of selected triazoles with hydroxyl radicals are high, typically in the range of 5.1–10.8 × 10⁹ M⁻¹ s⁻¹ researchgate.net.
Another promising technique is photo-electrocatalytic oxidation (PECO). A study using a PECO system coupled with MoS₂ adsorption achieved high removal rates for the triazole fungicides propiconazole, tebuconazole, and diniconazole from water samples nih.govdntb.gov.ua. After 30 minutes of photo-electrocatalysis and 5 minutes of adsorption, the removal rates were 90.3%, 93.8%, and 99.9%, respectively nih.govdntb.gov.ua. Electrochemical oxidation using specialized anodes has also been demonstrated to effectively mineralize triazole fungicides, with the degradation following pseudo-first-order kinetics isres.org. These studies suggest that AOPs are a viable technology for the remediation of water contaminated with persistent triazole compounds.
| Process | Compound(s) | Removal Efficiency | Conditions | Reference |
|---|---|---|---|---|
| UV/H₂O₂ | Benzotriazoles, Benzothiazoles | Efficient removal | Reaction with •OH (k ≈ 10¹⁰ M⁻¹ s⁻¹) | researchgate.net |
| Photo-electrocatalytic Oxidation (PECO) + MoS₂ Adsorption | Propiconazole | 90.3% | 30 min PECO, 5 min adsorption | nih.govdntb.gov.ua |
| Photo-electrocatalytic Oxidation (PECO) + MoS₂ Adsorption | Tebuconazole | 93.8% | 30 min PECO, 5 min adsorption | nih.govdntb.gov.ua |
| Photo-electrocatalytic Oxidation (PECO) + MoS₂ Adsorption | Diniconazole | 99.9% | 30 min PECO, 5 min adsorption | nih.govdntb.gov.ua |
| Electrochemical Oxidation | Propiconazole, 1H-1,2,4-triazole | Followed pseudo-first-order kinetics | TiO₂-NTs/SnO₂-Sb/PbO₂ anode | isres.org |
Emerging Paradigms and Future Research Trajectories in 4,5 Dimethyl 2h 1,2,3 Triazole Chemistry
Integration of Artificial Intelligence and Machine Learning for Triazole Synthesis Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the synthesis of 4,5-dimethyl-2H-1,2,3-triazole and its derivatives. These computational tools offer the potential to significantly accelerate the discovery and optimization of synthetic routes by analyzing vast datasets of chemical reactions. rsc.orgnih.gov
One of the primary applications of AI in this context is the prediction of retrosynthetic pathways. rsc.org By training on extensive databases of known reactions, machine learning models, such as those based on transformer architectures, can propose viable synthetic routes to target triazole compounds. rsc.org These models can identify key precursors and reaction steps, including the classic Huisgen cycloaddition for forming the triazole ring. rsc.org This approach not only streamlines the design process but also has the potential to uncover novel and more efficient synthetic strategies that may not be immediately obvious to human chemists.
Beyond retrosynthesis, machine learning algorithms are being developed to predict the outcomes of chemical reactions and optimize reaction conditions. rsc.org For instance, quantitative structure-activity relationship (QSAR) models can be constructed to correlate the structural features of reactants and catalysts with reaction yields and selectivity. nih.gov In the context of triazole synthesis, this could involve predicting the success of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) based on the specific azide (B81097) and alkyne used. mdpi.com
Several machine learning models have been applied to chemical predictions, including linear regression (LR), random forest (RF), and support vector machines (SVM). nih.govscite.ai These models can be trained to recognize patterns in data and make predictions about new, unseen examples. nih.govscite.ai For instance, a study on the inhibition of histone deacetylase (HDAC) by triazole compounds utilized various ML models to predict their activity, achieving high accuracy. nih.gov While this study did not focus specifically on this compound, the methodologies are directly transferable to predicting its synthetic accessibility and potential properties.
The accuracy of these predictive models is a critical factor. Researchers are continuously working to improve model performance by refining algorithms and expanding the training datasets. rsc.org Metrics such as the coefficient of determination (R²) and the area under the receiver operating characteristic curve (AUC) are used to evaluate the predictive power of these models. mdpi.comscite.ai For example, some models for predicting biological activity have achieved R² values greater than 0.8, indicating a strong correlation between predicted and actual values. nih.gov
The following table summarizes some of the AI and ML models and their potential applications in the synthesis of this compound:
| Machine Learning Model | Application in Triazole Synthesis | Potential Benefits |
| Transformer-based Models | Retrosynthesis prediction | Propose novel and efficient synthetic routes. rsc.org |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of reaction outcomes and optimization | Increase reaction yields and selectivity. nih.gov |
| Linear Regression (LR) | Predicting reaction parameters | Faster computation for optimizing conditions. scite.ai |
| Random Forest (RF) | Classifying reaction success or failure | Handles complex, non-linear relationships in data. nih.gov |
| Support Vector Machine (SVM) | Optimizing reaction conditions | Effective for high-dimensional data. nih.govnih.gov |
High-Throughput Experimentation and Automation in the Discovery of New Triazole Chemistry
High-throughput experimentation (HTE) and automation are transforming the landscape of chemical synthesis, enabling the rapid generation and screening of large compound libraries. nih.govchemrxiv.org This paradigm is particularly relevant to the discovery of new chemistries involving the this compound scaffold.
Automated synthesis platforms, such as the ChemSpeed ASW-2000, allow for the parallel synthesis of numerous triazole derivatives. nih.govresearchgate.net These systems can handle the precise dispensing of reagents, control reaction conditions, and perform in-line purification, significantly accelerating the drug discovery and material science research process. nih.govsynplechem.com For example, a library of 96 different triazoles was successfully synthesized using an automated platform with a solid-phase supported copper catalyst. nih.govresearchgate.net
Continuous-flow synthesis is another powerful technique that lends itself to automation and high-throughput production of triazoles. beilstein-journals.org Flow chemistry offers several advantages, including enhanced safety when handling potentially unstable intermediates like organic azides, precise control over reaction parameters, and ease of scalability. beilstein-journals.org This methodology has been successfully applied to the synthesis of various 1,2,3-triazole derivatives, including 1,4,5-trisubstituted triazoles, in excellent yields. beilstein-journals.org
The combination of HTE with "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has proven to be a robust strategy for generating diverse libraries of triazole-based compounds. nih.govchemrxiv.org This reaction is highly efficient and regioselective, making it ideal for automated synthesis. nih.govresearchgate.net Researchers have developed methods using pre-packed capsules containing all the necessary reagents for the CuAAC reaction, further simplifying the automated process. synplechem.com
A notable application of this approach is the creation of combinatorial libraries of metal complexes with triazole-based ligands for screening biological activity and catalytic properties. chemrxiv.org One study reported the high-throughput synthesis of 192 bidentate pyridyl-1,2,3-triazole ligands, which were then coordinated with various metals to generate 672 novel metal compounds. chemrxiv.org This large-scale screening led to the identification of promising metalloantibiotics. chemrxiv.org
The following table provides examples of automated and high-throughput methods applied to triazole synthesis:
| Technology | Application | Key Advantages |
| Automated Synthesis Platforms (e.g., ChemSpeed ASW-2000) | Parallel synthesis of triazole libraries. nih.govresearchgate.net | High throughput, reproducibility, reduced manual labor. nih.gov |
| Continuous-Flow Synthesis | Safe and efficient production of triazoles. beilstein-journals.org | Enhanced safety, precise control, scalability. beilstein-journals.org |
| Capsule-Based Automated Synthesis | Streamlined CuAAC reactions. synplechem.com | User-friendly, simplified reaction and isolation. synplechem.com |
| Combinatorial Click Chemistry | Generation of diverse metal-triazole complexes. chemrxiv.org | Rapid exploration of chemical space, discovery of functional molecules. chemrxiv.org |
| Automated Flow Synthesis with In-line Purification | Multi-step synthesis of functionalized triazoles. researchgate.net | Automation of complex sequences, good overall yields and purities. researchgate.net |
Exploration of Novel Reactivity Modes and Unconventional Applications for the this compound Scaffold
Beyond its traditional roles, researchers are exploring novel reactivity modes and unconventional applications for the this compound scaffold. These investigations are expanding the synthetic utility and functional scope of this versatile heterocycle.
One area of exploration involves the functionalization of the triazole ring at positions other than those typically achieved through standard cycloaddition reactions. For instance, methods for the direct C-H functionalization of the triazole ring could open up new avenues for creating complex molecular architectures. While specific examples for this compound are still emerging, the broader field of C-H activation is a major focus in organic synthesis.
The reactivity of the triazole ring itself can also be harnessed in novel ways. For example, 1,2,3-triazoles can participate in cycloreversion reactions under certain conditions, which could be exploited for applications in dynamic covalent chemistry or as protecting groups. mdpi.com Additionally, the unique electronic properties of the triazole ring make it an interesting component in materials science.
Unconventional applications for triazole-containing compounds are also being discovered. The inherent stability and polarity of the 1,2,3-triazole ring make it a valuable scaffold in various fields:
Corrosion Inhibitors: Triazole derivatives have shown promise as corrosion inhibitors for metals. rsc.orgekb.eg
Energetic Materials: The high nitrogen content of the triazole ring makes it a candidate for the development of new high-energy and low-sensitivity materials. bohrium.com
Bioconjugation: The "click" nature of triazole formation is widely used for bioconjugation, linking molecules to biological systems. beilstein-journals.org
Polymer Science: Triazoles can be incorporated into polymers to modify their properties. beilstein-journals.orgrsc.org
Scaffold Hopping in Medicinal Chemistry: The development of novel fused heterocyclic systems containing a triazole ring, such as 2H-thiazolo[4,5-d] rsc.orgnih.govbeilstein-journals.orgtriazole (ThTz), provides new building blocks for drug discovery. nih.gov
A study reported the synthesis of ethyl 5-(arylamino)-2-[(methylthio)methyl]-2H-1,2,3-triazole-4-carboxylates through an intriguing reaction of 1H-1,2,3-triazole derivatives with DMSO. niscair.res.in This represents a novel reactivity pattern for the triazole system.
The following table highlights some of the emerging areas of research for the this compound scaffold:
| Research Area | Description | Potential Impact |
| Novel Functionalization | Exploring reactions beyond standard cycloadditions, such as C-H activation. | Access to a wider range of structurally diverse triazole derivatives. |
| Cycloreversion Reactions | Investigating the controlled cleavage of the triazole ring. mdpi.com | Applications in dynamic materials and as cleavable linkers. |
| Corrosion Inhibition | Utilizing triazoles to protect metal surfaces from corrosion. rsc.org | Development of more effective and environmentally friendly corrosion inhibitors. |
| Energetic Materials | Leveraging the high nitrogen content for energetic applications. bohrium.com | Creation of safer and more powerful energetic compounds. |
| Fused Heterocyclic Systems | Synthesizing novel scaffolds like ThTz for medicinal chemistry. nih.gov | Providing new building blocks for drug design and scaffold hopping. |
| Unusual Reaction Mechanisms | Discovering new transformations involving the triazole ring. niscair.res.in | Expanding the synthetic toolbox for triazole chemistry. |
Development of Advanced Computational Models for Predicting Triazole-Based System Behavior and Design
Advanced computational models are becoming indispensable tools for understanding and predicting the behavior of molecules and materials containing the this compound core. These in silico methods offer insights that can guide experimental work, saving time and resources. diva-portal.orgresearchgate.net
Density Functional Theory (DFT) is a powerful quantum chemical method used to calculate the electronic structure and properties of molecules. acs.orgresearchgate.netresearchgate.net DFT calculations can be used to predict a wide range of properties for triazole derivatives, including:
Molecular Geometry: Optimizing the three-dimensional structure of the molecule. researchgate.net
Vibrational Frequencies: Simulating infrared (IR) and Raman spectra to aid in structural characterization. researchgate.net
NMR Chemical Shifts: Predicting ¹H and ¹³C NMR spectra. researchgate.net
Electronic Properties: Calculating frontier molecular orbital (FMO) energies (HOMO and LUMO), which relate to the molecule's reactivity. researchgate.netresearchgate.net
Molecular Electrostatic Potential (MEP): Visualizing the charge distribution to predict sites for electrophilic and nucleophilic attack. researchgate.net
These computational predictions can be compared with experimental data to validate the calculated results and provide a deeper understanding of the molecule's properties. researchgate.net For example, a good agreement between calculated and experimental spectroscopic data confirms the proposed molecular structure. researchgate.net
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. researchgate.net In the context of triazole-based systems, MD simulations can be used to:
Predict Binding Affinity: Simulating the interaction of a triazole-containing ligand with a biological target, such as a protein, to predict its binding energy. researchgate.net
Study Conformational Changes: Analyzing the flexibility and conformational preferences of triazole derivatives.
Model Interactions in Solution: Simulating the behavior of triazoles in different solvent environments.
A study on 1,2,4-triazole (B32235) derivatives used a combination of quantum chemical calculations and MD simulations to predict their anti-corrosion properties on steel. researchgate.net Another study used DFT to design and predict the proton conductivity of triazole-based materials for fuel cell applications. acs.org
The following table summarizes the application of advanced computational models in the study of triazole-based systems:
| Computational Method | Application | Information Gained |
| Density Functional Theory (DFT) | Calculation of electronic structure and properties. acs.orgresearchgate.netresearchgate.net | Optimized geometry, vibrational frequencies, NMR shifts, electronic properties (HOMO/LUMO), MEP. researchgate.netresearchgate.netresearchgate.net |
| Molecular Dynamics (MD) Simulations | Simulation of molecular motion over time. researchgate.net | Binding affinities, conformational analysis, solvent effects. researchgate.netresearchgate.net |
| Quantitative Structure-Property Relationship (QSPR) | Correlating molecular structure with physical properties. | Prediction of properties like solubility and melting point. diva-portal.org |
| Molecular Docking | Predicting the binding mode of a ligand to a receptor. researchgate.net | Identification of potential drug candidates and understanding binding interactions. researchgate.net |
| Time-Dependent DFT (TD-DFT) | Calculation of excited state properties. researchgate.net | Prediction of UV-Vis absorption spectra and electronic transitions. researchgate.net |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4,5-Dimethyl-2H-1,2,3-triazole and its derivatives?
-
Methodology : The synthesis of triazole derivatives often involves cycloaddition reactions or functionalization of pre-existing triazole scaffolds. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for regioselective synthesis of 1,4-disubstituted triazoles . Halogenation (e.g., bromination) can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., 20°C in isopropyl acetate) to introduce substituents at the 4,5-positions . For methyl-substituted triazoles, alkylation or condensation reactions with methyl-containing precursors (e.g., methyl hydrazides) may be employed, followed by purification via recrystallization (e.g., water-ethanol mixtures) .
-
Key Data :
- Bromination of 1H-1,2,3-triazole with NBS yields 4,5-dibromo derivatives in ~70% yield .
- CuAAC reactions typically achieve >95% conversion and purity .
Q. How can structural characterization of this compound derivatives be systematically performed?
- Methodology : Combine spectroscopic and analytical techniques:
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substituent positions and regiochemistry .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-Br stretches in halogenated derivatives) .
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
- Elemental Analysis : Verify purity by comparing calculated vs. experimental C/H/N/S ratios .
Q. What strategies improve the yield of triazole derivatives in multi-step syntheses?
- Methodology :
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance reaction rates in cyclization steps .
- Catalyst Screening : Copper(I) iodide or TBTA ligands improve CuAAC efficiency .
- Workup Techniques : Use ice-water precipitation and prolonged stirring to isolate products without decomposition .
- Case Study : Refluxing hydrazides in DMSO for 18 hours followed by ice-water quenching achieved 65% yield for a triazole derivative .
Advanced Research Questions
Q. How can computational methods guide the design of this compound-based bioactive compounds?
- Methodology :
- Molecular Docking : Simulate interactions between triazole derivatives and target proteins (e.g., viral proteases or bacterial enzymes). For example, docking studies revealed that triazole-thiazole hybrids bind to active sites via hydrogen bonding and π-π stacking .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
Q. What mechanisms underlie the antimicrobial activity of this compound derivatives?
- Methodology :
- In Vitro Assays : Test minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi .
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups at 4,5-positions) with enhanced activity .
Q. How do reaction conditions influence the regioselectivity of triazole functionalization?
- Methodology :
- Kinetic vs. Thermodynamic Control : Vary temperature and catalyst loading. For example, bromination at 20°C favors 4,5-dibromo products, while higher temperatures may lead to over-halogenation .
- Catalyst Tuning : Copper(I) catalysts in CuAAC ensure 1,4-regioselectivity, whereas ruthenium catalysts favor 1,5-products .
- Data : Nitration of 2-methyl-2H-1,2,3-triazole at 25°C yielded 5-nitro derivatives, whereas 100°C produced 4,5-dinitro analogs .
Q. What are the thermal stability profiles of nitro-functionalized this compound derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
